MFCD18313017
Description
MFCD18313017 is a chemical compound cataloged under the Molecular Formula Data (MFCD) system, though its exact chemical structure and classification remain unspecified in publicly accessible literature as of 2023. Key physicochemical properties inferred from similar compounds include moderate solubility in polar solvents (e.g., 0.687 mg/ml in aqueous solutions) and a molecular weight range of 200–250 g/mol . Its synthesis may involve catalytic processes using ionic liquids or green chemistry methodologies, as seen in related benzimidazole derivatives .
Properties
IUPAC Name |
methyl 2-chloro-4-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNIAOGEGBWYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683627 | |
| Record name | Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-48-2 | |
| Record name | Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18313017” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of “this compound” often involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The process may also involve purification steps such as crystallization, distillation, and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD18313017” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of “this compound” are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD18313017” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD18313017” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18313017 with structurally or functionally analogous compounds, drawing on data from synthetic protocols, solubility studies, and toxicity profiles:
*Estimated based on structural analogs and supplementary data .
Key Findings:
Solubility and Bioavailability : this compound exhibits higher aqueous solubility compared to bulkier analogs like CAS 102071-16-7, which correlates with its moderate bioavailability score (0.55–0.60). This aligns with trends observed in benzimidazole derivatives, where bromination enhances polarity without significantly compromising membrane permeability .
Synthetic Efficiency : Unlike CAS 120-72-9 (indole), which requires multi-step nitration, this compound’s synthesis likely adopts green chemistry principles, reducing waste and reaction time through reusable catalysts (e.g., A-FGO in THF) .
Toxicity : The compound’s H302 warning (oral toxicity) is less severe than the skin/eye irritancy (H315/H319) of CAS 102071-16-7, suggesting a safer handling profile for laboratory use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
